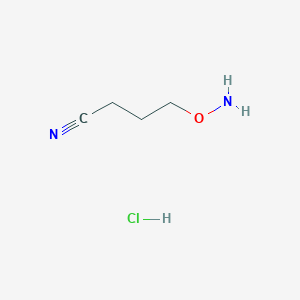

4-(aminooxy)Butanenitrile hydrochloride

Description

Properties

IUPAC Name |

4-aminooxybutanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-3-1-2-4-7-6;/h1-2,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYISNUKBERDHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553801 | |

| Record name | 4-(Aminooxy)butanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113211-44-2 | |

| Record name | 4-(Aminooxy)butanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 4 Aminooxy Butanenitrile Hydrochloride

Reactivity Profile of the Aminooxy Moiety: Focus on Oxime Ligation (Oximation)

The aminooxy group is renowned for its ability to readily react with aldehydes and ketones in a chemoselective fashion to form a stable oxime linkage. This reaction, known as oximation or oxime ligation, is a cornerstone of bioconjugation and chemical biology due to its high efficiency and biocompatibility, proceeding smoothly in aqueous environments with water as the only byproduct. studymind.co.ukwikipedia.org The enhanced nucleophilicity of the aminooxy group, a phenomenon known as the alpha effect, contributes to its high reactivity towards carbonyl compounds.

Investigation of Nucleophilic Catalysis in Oxime Ligation

The rate of oxime ligation can be significantly influenced by catalysts. While the reaction can proceed uncatalyzed, particularly under acidic conditions (optimally at a pH of 4-5), the use of nucleophilic catalysts has been shown to dramatically accelerate the reaction, especially at neutral pH. acs.orgrsc.org Aniline (B41778) and its derivatives are the most extensively studied catalysts for this transformation.

The mechanism of aniline catalysis involves the initial formation of a highly reactive protonated Schiff base intermediate between the aniline and the carbonyl compound. This intermediate is more susceptible to nucleophilic attack by the aminooxy group than the original carbonyl compound. The subsequent transimination reaction releases the aniline catalyst and forms the final oxime product. rsc.org This catalytic pathway effectively lowers the activation energy of the reaction, leading to substantial rate enhancements. For instance, aniline has been reported to increase the rate of oxime bond formation by up to 40-fold at neutral pH. rsc.org

Recent research has identified even more efficient catalysts. Substituted anilines bearing electron-donating groups, such as p-phenylenediamine (B122844), have demonstrated superior catalytic activity compared to aniline, particularly at neutral pH. acs.org At a concentration of 10 mM, p-phenylenediamine was found to be more effective than aniline across a pH range of 4-7. acs.org In a model protein PEGylation study, catalysis with p-phenylenediamine at pH 7 resulted in a 120-fold increase in the reaction rate compared to the uncatalyzed reaction and a 19-fold increase compared to the aniline-catalyzed reaction. acs.org

| Catalyst | Concentration (mM) | pH | Observed Rate Constant (kobs, M-1s-1) | Fold Increase vs. Uncatalyzed |

|---|---|---|---|---|

| None | N/A | 7.0 | ~0.01-0.1 (estimated) | 1 |

| Aniline | 100 | 7.0 | 10.3 | ~100-1000 |

| m-Phenylenediamine (mPDA) | 100 | 7.0 | 27.0 | ~270-2700 |

| p-Phenylenediamine | 10 | 7.0 | Significantly > Aniline | >40 |

Elucidation of Factors Influencing Oxime Bond Formation Kinetics and Thermodynamics

The kinetics and thermodynamics of oxime bond formation are governed by several interconnected factors, including the structure of the reactants, pH of the medium, temperature, and the presence of catalysts.

Structural Effects: The electrophilicity of the carbonyl compound plays a crucial role. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. nih.gov For instance, the reaction of an aminooxy-dansyl probe with 2-pentanone was found to be over two orders of magnitude slower than with citral (B94496) (a conjugated aldehyde) under aniline catalysis. nih.gov

pH: The reaction rate is highly pH-dependent. Acidic conditions (pH 4-5) are generally optimal for uncatalyzed oxime ligation as they facilitate the dehydration of the tetrahedral intermediate, which is the rate-limiting step. However, at very low pH, the aminooxy nucleophile becomes protonated and non-nucleophilic, thus slowing the reaction. At neutral or basic pH, the reaction is significantly slower without a catalyst. acs.org

Thermodynamics: Oxime bonds are known for their high thermodynamic stability, especially when compared to other imine linkages like hydrazones. wikipedia.orgnih.gov The equilibrium constant (Keq) for oxime formation is typically greater than 108 M-1, indicating that the equilibrium lies far towards the product side. nih.gov This high stability is attributed to the electronic contribution from the delocalization of the oxygen lone pair into the C=N bond. rsc.org The thermodynamic stability generally follows the order: ketones > aldehydes, and aromatic aldehydes form more stable oximes than aliphatic ones. nih.gov

| Linkage Type | Reactants | Typical Keq (M-1) |

|---|---|---|

| Hydrazone | Aldehyde + Hydrazine (B178648) | 104 - 106 |

| Oxime | Aldehyde + Aminooxy | > 108 |

| Oxime | Ketone + Aminooxy | Generally higher than aldehydes |

Reactivity of the Nitrile Functional Group: Transformations and Derivatizations

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important functionalities such as carboxylic acids, amides, and primary amines. libretexts.org

Hydrolytic Conversions to Carboxylic Acids and Amides

Nitriles can be hydrolyzed to either amides or carboxylic acids, depending on the reaction conditions. libretexts.org The reaction is typically slow with water alone and requires heating with either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: Heating a nitrile under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, leads to the formation of a carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.orglibretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed further to the carboxylic acid under the acidic conditions. organicchemistrytutor.com The mechanism involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the nucleophilic attack by water. organicchemistrytutor.com

Base-Catalyzed Hydrolysis: When a nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521), the initial product is the salt of the carboxylic acid and ammonia (B1221849). libretexts.orglibretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org Under milder basic conditions, it is sometimes possible to stop the reaction at the amide stage. organicchemistrytutor.com The mechanism is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. organicchemistrytutor.com

| Condition | Reagents | Primary Product | Final Product (after workup) |

|---|---|---|---|

| Acidic | H2O, H+ (e.g., HCl, H2SO4), heat | Amide (intermediate) | Carboxylic Acid |

| Basic | H2O, OH- (e.g., NaOH, KOH), heat | Carboxylate Salt | Carboxylic Acid (after acidification) |

Reductive Transformations to Primary Amines

The carbon-nitrogen triple bond of a nitrile can be reduced to a primary amine (R-CH2-NH2). This transformation is a valuable synthetic method for the preparation of primary amines.

Several reducing agents can accomplish this reduction:

Lithium Aluminum Hydride (LiAlH4): This is a powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting amine. vedantu.comchemguide.co.uk The mechanism involves the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.org Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce nitriles on its own. chemguide.co.uk

Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. studymind.co.ukchemguide.co.uk This method often requires elevated temperatures and pressures. studymind.co.uk Catalytic hydrogenation is often the preferred method in industrial settings due to the high cost of LiAlH4. studymind.co.uk

Other Borane Reagents: Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, has been shown to reduce a wide variety of aliphatic and aromatic nitriles to primary amines in excellent yields. organic-chemistry.orgresearchgate.net

| Reagent/Method | Typical Conditions | General Yields | Notes |

|---|---|---|---|

| LiAlH4 | 1. Diethyl ether or THF; 2. H2O workup | Good to Excellent | Powerful, non-selective reducing agent. |

| Catalytic Hydrogenation (H2/Catalyst) | Pd, Pt, or Ni catalyst; High T & P | Good to Excellent | Industrially preferred method. |

| Diisopropylaminoborane/cat. LiBH4 | THF, ambient or reflux | Excellent | Shows some functional group tolerance. researchgate.net |

Nucleophilic Addition Reactions at the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong carbon nucleophiles, such as organometallic reagents.

Reaction with Grignard Reagents: Grignard reagents (R-MgX) add to nitriles to form an intermediate imine anion. libretexts.org This intermediate is stable until it is hydrolyzed in a subsequent aqueous workup step to yield a ketone. masterorganicchemistry.comucalgary.ca This reaction is a valuable method for synthesizing ketones where one of the alkyl or aryl groups attached to the carbonyl is derived from the nitrile and the other from the Grignard reagent. libretexts.org The reaction stops after the first addition because the intermediate imine anion is not electrophilic enough to react with a second equivalent of the Grignard reagent. doubtnut.com Recent studies have shown that the addition of a catalytic amount of zinc chloride (ZnCl2) can facilitate the Grignard addition to aromatic nitriles, leading to improved yields under milder conditions. nih.gov

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation

The reaction of nitriles with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, is a well-established method for carbon-carbon bond formation, typically leading to the synthesis of ketones. libretexts.orgucalgary.ca In the case of 4-(aminooxy)butanenitrile hydrochloride, the reaction is expected to proceed at the electrophilic carbon of the nitrile group. libretexts.org The general mechanism involves the nucleophilic addition of the organometallic's carbanion to the nitrile, which breaks one of the pi-bonds of the C≡N triple bond. This results in the formation of a transient imine anion, which is stabilized as a magnesium or lithium salt. libretexts.orgmasterorganicchemistry.com

A crucial aspect of this reaction is that the ketone product is not formed until a subsequent aqueous workup step. ucalgary.camasterorganicchemistry.com The intermediate imine salt is stable and does not react further with the organometallic reagent. libretexts.orgucalgary.ca During hydrolysis, the imine is converted into a ketone, thereby elongating the carbon chain by incorporating the R-group from the organometallic reagent.

However, the presence of the aminooxy hydrochloride moiety in 4-(aminooxy)butanenitrile hydrochloride introduces a significant consideration. Organometallic reagents are not only strong nucleophiles but also potent bases. youtube.com The aminooxy group in its hydrochloride salt form exists as a protonated species (-ONH₃⁺). This acidic proton would react instantaneously with the organometallic reagent in an acid-base reaction before any nucleophilic attack on the nitrile can occur. youtube.com This initial deprotonation step would consume one equivalent of the organometallic reagent. Subsequent nucleophilic addition to the nitrile group would then proceed from the deprotonated, neutral aminooxy species.

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Acid-Base Reaction | 4-(aminooxy)butanenitrile hydrochloride + R-MgX | 4-(aminooxy)butanenitrile-MgX salt + R-H |

| 2 | Nucleophilic Addition | 4-(aminooxy)butanenitrile-MgX salt + R-MgX | Imine anion salt |

| 3 | Hydrolysis (Workup) | Imine anion salt + H₃O⁺ | Ketone product |

Synergistic and Antagonistic Interplay Between Aminooxy and Nitrile Functionalities

Synergistic Effects: A synergistic effect occurs when the combined action of the functional groups is greater than the sum of their individual effects. ccohs.ca

Enhanced Electrophilicity: The protonated aminooxy group (-ONH₃⁺) in the hydrochloride salt exerts an electron-withdrawing inductive effect. This effect can polarize the butanenitrile backbone, increasing the electrophilicity of the nitrile carbon and potentially making it more susceptible to nucleophilic attack compared to a simple alkanenitrile.

Antagonistic Effects: Antagonism involves one functional group hindering the reactivity of the other.

Intramolecular Reactions: Under certain conditions, particularly in the free base form, the nucleophilic aminooxy group could potentially attack the electrophilic nitrile carbon intramolecularly, leading to cyclization or other side products.

Reagent Consumption: As discussed in the context of organometallic reagents, the acidic proton of the aminooxy hydrochloride group will antagonize reactions at the nitrile by reacting with and consuming a portion of any basic reagent added. youtube.com

The interplay between the two groups is highly dependent on the reaction conditions, such as pH and the nature of the reagents used. In acidic media, the aminooxy group is protonated and non-nucleophilic, leaving the nitrile as the primary site for reactions with non-basic nucleophiles. In the presence of strong bases, the aminooxy group is deprotonated, becoming a potent nucleophile itself, which could compete with external nucleophiles for reaction at the nitrile or other electrophilic sites.

Detailed Mechanistic Investigations of Key Reactions Involving 4-(aminooxy)butanenitrile Hydrochloride

While specific mechanistic studies for 4-(aminooxy)butanenitrile hydrochloride are not widely documented, the reaction mechanisms can be inferred from the well-understood chemistry of its constituent functional groups. The reaction with a Grignard reagent (R-MgX) serves as an illustrative example.

Proposed Mechanism for Reaction with a Grignard Reagent:

Deprotonation (Acid-Base Reaction): The first and fastest step is the deprotonation of the aminooxy hydrochloride by the Grignard reagent. The carbanion of the Grignard reagent abstracts the acidic proton from the -ONH₃⁺ group. This step is irreversible and consumes one equivalent of the Grignard reagent, producing an alkane (R-H) and a magnesium salt of the deprotonated substrate.

Nucleophilic Addition: A second equivalent of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom of the nitrile group. The C-R bond is formed, and the electrons from the pi-bond of the nitrile are pushed onto the nitrogen atom, forming an imine anion which is stabilized by the magnesium cation (MgX⁺). libretexts.orgmasterorganicchemistry.com

Hydrolysis to form Ketone: The reaction is quenched with an aqueous acid (H₃O⁺). The imine anion salt is protonated to form a neutral imine. The imine is then further protonated at the nitrogen, forming a reactive iminium ion. ucalgary.ca A water molecule attacks the iminium carbon, and following a series of proton transfers, ammonia (NH₃) is eliminated as a leaving group. ucalgary.camasterorganicchemistry.com The final deprotonation of the resulting protonated ketone yields the final ketone product. libretexts.org

This multi-step process highlights the importance of stoichiometry, requiring at least two equivalents of the organometallic reagent to achieve the desired carbon-carbon bond formation.

Studies on Regioselectivity and Stereoselectivity in Reactions of 4-(aminooxy)butanenitrile Hydrochloride Analogues

Regioselectivity refers to the preference of a chemical reaction to proceed at one site over another. For a molecule like 4-(aminooxy)butanenitrile, the primary question of selectivity involves whether a reagent will react with the aminooxy group or the nitrile group.

Chemoselectivity: With nucleophilic reagents, the reaction site is determined by the nature of the reagent. Hard nucleophiles, such as those in Grignard or organolithium reagents, will preferentially attack the hard electrophilic carbon of the nitrile. libretexts.org Softer nucleophiles might show different preferences. However, for strongly basic reagents, the initial acid-base reaction with the protonated aminooxy group is the dominant and fastest process, superseding any nucleophilic attack.

Regioselectivity in Analogues: In analogues where the nitrile group is part of a more complex system, such as an α,β-unsaturated nitrile, regioselectivity becomes more prominent. Nucleophiles can attack either the nitrile carbon or the β-carbon (conjugate addition). The choice of reagent and reaction conditions dictates the outcome. Similarly, studies on 1,3-dipolar cycloaddition reactions involving nitrile oxides demonstrate that substituents can strongly influence the regiochemical outcome of the reaction. nih.govresearchgate.net

Stereoselectivity relates to the preferential formation of one stereoisomer over another. In the reaction of 4-(aminooxy)butanenitrile hydrochloride with achiral organometallic reagents, no new stereocenter is formed, so stereoselectivity is not a factor. However, if an analogue containing a pre-existing chiral center were used, or if the reaction created a new stereocenter (e.g., reduction of the resulting ketone), diastereoselectivity could be observed. For instance, photochemical reactions on furan (B31954) derivatives show that the stability of biradical intermediates can control the stereochemical outcome. researchgate.net The synthesis of nitriles with α-all-carbon quaternary centers can also exhibit high stereoselectivity depending on the catalytic system used. beilstein-journals.org

Influence of the Hydrochloride Counterion on Reactivity and Chemical Stability

The hydrochloride counterion is not merely a spectator; its presence, by ensuring the protonation of the aminooxy group, fundamentally alters the compound's properties and reactivity profile.

Key Influences of the Hydrochloride Salt Form:

| Property | Influence of Hydrochloride Salt | Rationale |

| Reactivity | Masks the nucleophilicity of the aminooxy group and introduces an acidic site. | The lone pair on the aminooxy nitrogen is engaged in a bond with a proton, rendering it non-nucleophilic. This proton becomes the most reactive site for strong bases. |

| Solubility | Significantly increases solubility in polar solvents like water. evitachem.com | The ionic nature of the salt allows for favorable interactions with polar solvent molecules, which is often crucial for synthetic applications. nih.gov |

| Chemical Stability | Can enhance stability for storage, but the compound may still be sensitive. | Salt formation is a common strategy to improve the stability of drug candidates. nih.gov However, some suppliers note that aminooxy compounds are reactive and recommend immediate use, suggesting potential long-term stability issues even in the salt form. broadpharm.com The salt form can prevent potential disproportionation or degradation pathways that might occur with the free base. researchgate.net |

| Electronic Effects | Induces an electron-withdrawing effect from the -ONH₃⁺ group. | The positive charge on the protonated aminooxy group pulls electron density from the rest of the molecule, which can influence the reactivity of the nitrile group. |

Applications of 4 Aminooxy Butanenitrile Hydrochloride in Organic Synthesis

As a Versatile Building Block for the Construction of Complex Molecular Architectures

The dual functionality of 4-(aminooxy)butanenitrile hydrochloride positions it as a versatile building block for the synthesis of intricate molecular architectures. Its ability to act as a linker between different molecular fragments is a key feature in the assembly of complex structures, including macrocycles. researchgate.netnih.govnih.gov The aminooxy group provides a reactive handle for the formation of stable oxime ethers with aldehydes and ketones, while the nitrile group can be transformed into various other functionalities or participate in cyclization reactions.

This bifunctional nature is particularly advantageous in the synthesis of macrocycles, where the molecule can be incorporated to introduce both a flexible linker and a point for further diversification. For instance, the aminooxy group can react with a dialdehyde (B1249045) or diketone to form a large ring structure, with the nitrile group available for subsequent chemical manipulation. researchgate.netnih.gov

Table 1: Examples of Complex Molecular Architectures Synthesized Using Aminooxy-Containing Building Blocks

| Product Class | Synthetic Strategy | Key Features of Building Block |

| Macrocyclic Peptides | Intramolecular Oxime Ligation | Introduction of conformational constraints |

| Glycohybrids | Ring-Closing Metathesis / Click Chemistry | Bridging carbohydrate and amino acid moieties |

| Spiropyrrolidine-grafted macrocycles | 1,3-Dipolar Cycloaddition | Formation of complex polycyclic systems |

Utility in the Synthesis of Heterocyclic Compounds

Nitrogen- and oxygen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and biologically active compounds. 4-(aminooxy)butanenitrile hydrochloride serves as a valuable precursor for the synthesis of various heterocyclic systems due to the reactivity of its aminooxy and nitrile moieties.

The nitrile group is a well-established precursor for nitrogen-containing heterocycles. For example, it can react with hydroxylamine (B1172632) to form amidoximes, which are key intermediates in the synthesis of 1,2,4-oxadiazoles. nih.govchim.itresearchgate.net Additionally, the nitrile group can participate in cyclization reactions with suitable reagents to form pyridazines and other nitrogen-containing ring systems. nih.govuminho.ptnih.govorganic-chemistry.orgorganic-chemistry.org

The aminooxy group can be involved in the formation of oxygen-containing heterocycles. For instance, intramolecular reactions involving the aminooxy group can lead to the formation of cyclic ethers or lactones, depending on the reaction conditions and the structure of the substrate.

Table 2: Heterocyclic Systems Potentially Accessible from 4-(aminooxy)butanenitrile Hydrochloride

| Heterocycle Class | Key Precursor Functionality | Potential Synthetic Route |

| 1,2,4-Oxadiazoles | Nitrile | Reaction with hydroxylamine to form an amidoxime, followed by cyclization with an acylating agent. nih.govchim.itresearchgate.net |

| Pyridazines | Nitrile | [4+2] cycloaddition reactions or condensation with hydrazine (B178648) derivatives. nih.govuminho.ptnih.govorganic-chemistry.orgorganic-chemistry.org |

| 1,3,4-Oxadiazoles | Nitrile (via hydrazide) | Conversion of the nitrile to a hydrazide, followed by cyclization. isca.meorganic-chemistry.org |

| Cyclic Ethers | Aminooxy | Intramolecular cyclization of derivatives. organic-chemistry.org |

Application in Ligand Synthesis and Coordination Chemistry

The design and synthesis of novel ligands are crucial for the development of new metal complexes with specific catalytic, medicinal, or material properties. The functional groups present in 4-(aminooxy)butanenitrile hydrochloride make it an attractive scaffold for the construction of chelating ligands. researchgate.net

The aminooxy group can react with aldehydes or ketones bearing other donor atoms (e.g., nitrogen, sulfur, or oxygen) to generate multidentate oxime-based ligands. at.uaresearchgate.netresearchgate.net These ligands can then coordinate with various metal ions to form stable complexes. The nitrile group can either be retained as a non-coordinating functionality for further modification or be hydrolyzed to a carboxylic acid or an amide, which can also act as coordinating groups. The flexibility of the butyl chain allows for the formation of stable five- or six-membered chelate rings with metal centers. The resulting coordination polymers can exhibit interesting structural and functional properties. nih.govnih.gov

Chemical Modification of Peptides and Oligonucleotides

The selective modification of biomolecules such as peptides and oligonucleotides is a powerful tool in chemical biology and drug discovery. The aminooxy group of 4-(aminooxy)butanenitrile hydrochloride enables its use in bioorthogonal chemistry, specifically through oxime ligation. researchgate.netnih.gov This reaction involves the chemoselective coupling of the aminooxy group with an aldehyde or ketone to form a stable oxime bond.

This strategy is widely employed for the site-specific modification of peptides that have been engineered to contain a carbonyl group. nih.gov This allows for the introduction of various functionalities, including fluorescent labels, polyethylene (B3416737) glycol (PEG) chains, or other bioactive molecules. The stability of the oxime linkage under physiological conditions makes it ideal for in vitro and in vivo applications.

Similarly, oligonucleotides can be functionalized with 4-(aminooxy)butanenitrile hydrochloride. An aldehyde or ketone group can be introduced at a specific position in the oligonucleotide, which then serves as a handle for conjugation with the aminooxy-containing molecule. This approach is used for the attachment of labels for detection, delivery agents, or other molecules to modulate the properties of the oligonucleotide. nih.gov

Facilitation of Novel Functional Group Interconversions Utilizing Aminooxy and Nitrile Groups

The presence of both an aminooxy and a nitrile group in a single molecule allows for novel functional group interconversions and tandem reactions. researchgate.net The reactivity of one group can be harnessed to influence or direct the transformation of the other.

For example, the aminooxy group can first react with a carbonyl compound to form an oxime. The nitrile group in the resulting conjugate can then be subjected to a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations allow for the introduction of a wide range of functional groups in a sequential and controlled manner.

Furthermore, the proximity of the two functional groups can enable intramolecular cyclization reactions under specific conditions, leading to the formation of novel heterocyclic structures. organic-chemistry.orgnih.gov The outcome of such reactions can be controlled by the choice of reagents and reaction conditions.

Development and Optimization of Novel Chemical Reagents and Catalysts

The unique structure of 4-(aminooxy)butanenitrile hydrochloride makes it a potential precursor for the development of novel chemical reagents and catalysts. The bifunctional nature of the molecule allows for its immobilization on solid supports, which can be advantageous for the development of heterogeneous catalysts.

By anchoring the molecule to a polymer resin through either the aminooxy or the nitrile group, the remaining functional group can be used to chelate a metal catalyst or to act as an organocatalytic site. For example, the nitrile group could be converted to an amidine or a related functionality known to participate in catalysis.

Moreover, the introduction of chirality into the molecule could lead to the development of new chiral ligands for asymmetric catalysis. researchgate.netnih.govnih.govbeilstein-journals.orgbeilstein-journals.org For instance, chiral derivatives of 4-(aminooxy)butanenitrile hydrochloride could be synthesized and used to prepare chiral metal complexes or organocatalysts for enantioselective transformations. researchgate.netnih.govnih.govbeilstein-journals.orgbeilstein-journals.org

Applications of 4 Aminooxy Butanenitrile Hydrochloride in Chemical Biology and Advanced Materials Research

Bioconjugation Strategies via Oxime Ligation

Oxime ligation is a powerful chemoselective reaction that forms a stable oxime bond between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone). nih.govrsc.org This reaction is highly efficient in aqueous media under mild conditions, making it an ideal tool for bioconjugation—the process of linking molecules to biomolecules such as proteins, carbohydrates, or nucleic acids. rsc.orgd-nb.info The aminooxy moiety of 4-(aminooxy)Butanenitrile hydrochloride acts as a potent nucleophile, readily reacting with carbonyl groups that can be naturally present or chemically introduced into biological targets. acs.orgnih.gov The stability of the resulting oxime bond is significantly higher than that of imines formed from simple amines, which is a key advantage for creating robust bioconjugates. acs.orgnih.goviris-biotech.de

Selective Labeling of Biomolecules (e.g., carbohydrates, nucleic acids)

The bioorthogonal nature of oxime ligation allows for the precise labeling of specific biomolecules within complex biological systems without interfering with native biochemical processes. rsc.org

Carbohydrates: Glycans and glycoproteins can be selectively targeted by first using mild periodate (B1199274) oxidation to convert cis-diol functionalities within sialic acid or other sugar residues into aldehydes. These newly formed carbonyl groups then serve as reactive handles for conjugation with aminooxy-containing probes like 4-(aminooxy)Butanenitrile hydrochloride. This strategy is widely used for labeling cell surface glycans to study their roles in cellular recognition and signaling.

Nucleic Acids: For labeling nucleic acids, synthetic oligonucleotides can be prepared with aldehyde-modified bases or a terminal aldehyde group. d-nb.info Alternatively, aminooxy functionalities can be incorporated into nucleosides, which are then used in solid-support synthesis of oligonucleotides. acs.orgnih.gov These modified nucleic acids can then be conjugated to reporter molecules or other functional tags via oxime ligation, facilitating applications in diagnostics and molecular biology. The use of an aminooxy "click" chemistry approach allows for the straightforward synthesis of nucleoside building blocks for creating bi-functional ligands on oligonucleotides. acs.orgnih.gov

Design and Synthesis of Chemical Probes

A chemical probe is a molecule used to study and manipulate biological systems. The ability to form stable linkages via oxime ligation makes 4-(aminooxy)Butanenitrile hydrochloride a valuable component in the synthesis of such probes. d-nb.info Probes can be designed with the aminooxy group as a conjugation handle to attach them to biomolecules. For instance, a fluorescent dye, a biotin (B1667282) tag, or a positron emission tomography (PET) tracer containing an aldehyde can be readily attached to an aminooxy-functionalized targeting molecule (like a peptide or antibody). rsc.orgd-nb.infonih.gov This modular approach allows for the creation of a diverse range of probes for various research applications, including cellular imaging and targeted therapy. d-nb.info

| Biomolecule Target | Labeling Strategy | Application |

| Glycoproteins | Periodate oxidation followed by oxime ligation | Cell surface imaging, studying cell-cell interactions |

| Nucleic Acids | Incorporation of aldehyde or aminooxy-modified nucleosides | Diagnostics, tracking DNA/RNA in cells |

| Peptides | Solid-phase synthesis with aminooxy-functionalized amino acids | Creating targeted drug conjugates, PET imaging agents d-nb.info |

Scaffold Development for Investigating Receptor-Ligand Interactions

In drug discovery and molecular pharmacology, understanding the interactions between ligands and their receptors is paramount. Bifunctional molecules like 4-(aminooxy)Butanenitrile hydrochloride can be used to construct molecular scaffolds for systematically studying these interactions. By using oxime ligation, a known ligand can be tethered to a surface, a nanoparticle, or another macromolecule. This immobilization facilitates the use of analytical techniques such as surface plasmon resonance (SPR) or affinity chromatography to quantify binding kinetics and affinities of receptor proteins. nih.gov

Furthermore, by incorporating the aminooxy group into a core molecular structure, libraries of potential ligands can be synthesized by reacting the scaffold with various aldehyde- or ketone-containing fragments. This combinatorial approach allows for the rapid generation of diverse molecules to screen for optimal binding to a target receptor, accelerating the early stages of drug development. nih.gov

Integration into Polymeric and Nanomaterial Systems

The versatility of oxime ligation extends beyond biological molecules to the modification of synthetic materials, enabling the creation of advanced functional systems. rsc.org

Functionalization of Hydrogels and Surface Coatings

Hydrogels are water-swollen polymer networks widely used in tissue engineering and drug delivery. researchgate.netcoledeforest.comnih.gov Their properties can be precisely tuned by incorporating functional molecules. nih.gov By preparing hydrogels from polymers bearing aldehyde or ketone groups, 4-(aminooxy)Butanenitrile hydrochloride can be used to covalently attach peptides, growth factors, or other bioactive molecules to the hydrogel matrix. researchgate.netnih.gov This functionalization can promote cell adhesion, proliferation, and differentiation within the scaffold. The rate of hydrogel formation itself can be controlled via oxime ligation, with factors like pH and the presence of catalysts like aniline (B41778) influencing the gelation time and mechanical strength of the final material. nih.govnih.gov In some advanced systems, a photocaged alkoxyamine is used, allowing for light-induced, spatiotemporally controlled hydrogel formation and modification. coledeforest.comrsc.org

Surface Modification of Nanoparticles for Research Applications

Nanoparticles are increasingly used in biomedical research for applications ranging from imaging to drug delivery. Modifying their surface is crucial for controlling their behavior in biological environments. Oxime ligation provides a robust method for attaching various functional groups to the surface of nanoparticles. nih.gov For example, mesoporous silica (B1680970) nanoparticles can be functionalized with alkoxyamine tethers on their surface. nih.govresearchgate.net These tethers can then readily react with a wide array of aldehyde- or ketone-containing molecules—such as targeting ligands (e.g., antibodies or peptides) or imaging agents—simply by incubating them together in water. nih.govresearchgate.net This "click" chemistry approach simplifies the creation of multifunctional nanoparticles for targeted diagnostics and therapeutics. researchgate.net

| Material System | Modification Strategy | Purpose of Functionalization | Research Finding |

| PEG Hydrogels | Cross-linking of aldehyde-PEG and aminooxy-PEG precursors | Create biocompatible scaffolds with tunable properties | Gelation rate and mechanical strength can be controlled by adjusting pH and aniline catalyst concentration. nih.govnih.gov |

| Mesoporous Silica Nanoparticles | Functionalization with surface alkoxyamine tethers, followed by oxime ligation | Attachment of targeting ligands or cargo molecules | A wide variety of carbonyl compounds can be readily attached under mild aqueous conditions. nih.govresearchgate.net |

| Polymer Surfaces | Grafting of aldehyde-containing polymers followed by reaction with aminooxy probes | Create bioactive surfaces for cell culture or biosensors | Provides a stable and specific method for immobilizing biomolecules. |

Chemical Aspects of Enzyme Substrate and Inhibitor Design

Due to the absence of specific research findings on 4-(aminooxy)butanenitrile hydrochloride in the context of enzyme substrate and inhibitor design within the provided search results, no detailed content or data tables can be generated for this section.

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of 4-(aminooxy)butanenitrile hydrochloride. By interacting with electromagnetic radiation, the molecule reveals detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. evitachem.comnih.gov For 4-(aminooxy)butanenitrile hydrochloride, both ¹H NMR and ¹³C NMR spectra provide definitive evidence of its carbon-hydrogen framework and the chemical environment of each atom.

In a typical ¹H NMR spectrum, the protons on the butane (B89635) chain would appear as distinct signals, with their chemical shifts and splitting patterns dictated by their proximity to the electron-withdrawing nitrile (-C≡N) and aminooxy (-ONH₃⁺) groups. The protons closest to these functional groups would be deshielded and thus resonate at a higher frequency (further downfield).

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. The carbon of the nitrile group would have a characteristic chemical shift in the 115-125 ppm range, while the carbons of the alkyl chain would appear further upfield. The specific shifts are influenced by the substitution pattern, providing a complete carbon backbone map. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish direct and long-range C-H correlations, confirming the precise connectivity of the butanenitrile structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(aminooxy)Butanenitrile (Note: Data is predictive, based on the structure. Actual values may vary based on solvent and experimental conditions.)

| Atom Position (Structure: H₃N⁺-O-CH₂-CH₂-CH₂-C≡N) | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| -C≡N | - | ~120 |

| -CH₂-C≡N | ~2.5 - 2.7 | ~15 - 20 |

| -CH₂-CH₂-C≡N | ~1.8 - 2.0 | ~20 - 25 |

| -O-CH₂- | ~4.0 - 4.2 | ~70 - 75 |

| -ONH₃⁺ | ~7.5 - 8.5 (broad) | - |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. evitachem.com When analyzing 4-(aminooxy)butanenitrile hydrochloride, the IR spectrum would display characteristic absorption bands corresponding to its key structural features.

The most prominent and diagnostic peak would be from the nitrile group (C≡N), which exhibits a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹. The presence of the protonated aminooxy group would be confirmed by broad N-H stretching vibrations in the region of 2800-3200 cm⁻¹. Additionally, C-H stretching vibrations from the butane backbone would appear just below 3000 cm⁻¹, and C-O stretching would be observed in the 1000-1200 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Since 4-(aminooxy)butanenitrile hydrochloride lacks extensive conjugation or significant chromophores, it is not expected to show strong absorption in the UV-Vis range (200-800 nm). Its primary utility would be to confirm the absence of UV-active impurities.

Table 2: Characteristic Infrared Absorption Bands for 4-(aminooxy)Butanenitrile Hydrochloride

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2240 - 2260 | Medium, Sharp |

| Ammonium (B1175870) (N-H) | Stretch | 2800 - 3200 | Strong, Broad |

| Alkane (C-H) | Stretch | 2850 - 2960 | Medium-Strong |

| C-O | Stretch | 1000 - 1200 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula of 4-(aminooxy)butanenitrile hydrochloride is C₄H₉ClN₂O, with a molecular weight of 136.58 g/mol . 001chemical.comcapotchem.cn

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the cationic form of the parent molecule, [C₄H₈N₂O + H]⁺, at an m/z corresponding to the free base plus a proton. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of the elemental formula.

Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), the molecule will fragment in a predictable manner. Analysis of these fragment ions helps to piece together the molecular structure. Common fragmentation pathways for 4-(aminooxy)butanenitrile would include cleavage of the C-C bonds in the alkyl chain and loss of small neutral molecules like HCN.

Table 3: Expected Ions in the Mass Spectrum of 4-(aminooxy)Butanenitrile

| Ion (m/z) | Identity |

| 101.07 | [M+H]⁺ of free base (C₄H₈N₂O + H)⁺ |

| 84.07 | [M - NH₃]⁺ |

| 74.06 | [M - HCN]⁺ |

| 47.04 | [CH₅N₂O]⁺ |

Chromatographic Methods for Separation and Purity Assessment

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like 4-(aminooxy)butanenitrile hydrochloride. A reversed-phase HPLC method is typically employed for this type of polar, water-soluble compound.

The analysis would involve injecting a solution of the compound onto a stationary phase column (e.g., a C18 column). A mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape, is then pumped through the column. The compound and any impurities are separated based on their differing affinities for the stationary and mobile phases. A detector, such as a UV detector (set to a low wavelength like 210 nm) or a mass spectrometer, is used to monitor the column effluent. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 10-15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |

| Injection Volume | 5-10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. scispace.com Due to the salt nature and high polarity of 4-(aminooxy)butanenitrile hydrochloride, it is non-volatile and not directly suitable for GC analysis.

However, GC-MS can be effectively used for trace analysis or for analyzing volatile precursors or reaction byproducts after a chemical derivatization step. nih.gov Derivatization converts the polar N-H and O-H groups into less polar, more volatile derivatives (e.g., by silylation with a reagent like BSTFA). These volatile derivatives can then be easily separated on a standard GC column and identified by their characteristic mass spectra. This approach is particularly useful for detecting trace-level impurities that might not be visible by other methods. nih.govresearchgate.net

Table 5: Potential GC-MS Method Parameters for Derivatized Analysis

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms or similar non-polar capillary column |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 50°C, ramp to 280°C at 10-15 °C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Theoretical and Computational Investigations of 4 Aminooxy Butanenitrile Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for elucidating the electronic structure and molecular geometry of 4-(aminooxy)Butanenitrile hydrochloride.

Electronic Structure: The electronic structure dictates the reactivity and spectroscopic properties of the molecule. DFT calculations can be employed to determine key electronic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For 4-(aminooxy)Butanenitrile hydrochloride, the nitrogen of the nitrile group and the oxygen of the aminooxy group would be expected to be electron-rich regions, while the hydrogen atoms of the aminooxy group would be electron-poor.

Molecular Geometry: The three-dimensional arrangement of atoms in a molecule is its molecular geometry. This can be optimized using quantum chemical methods to find the most stable conformation (the one with the lowest energy). Bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data if available. For 4-(aminooxy)Butanenitrile hydrochloride, the flexible butyl chain allows for various conformations, and computational methods can identify the most energetically favorable ones.

Illustrative Data from Hypothetical DFT Calculations:

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.3 eV | Indicates high kinetic stability. |

| Dipole Moment | 3.5 D | Suggests a polar molecule with significant charge separation. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool to investigate the pathways of chemical reactions, providing insights into reaction mechanisms and the energetics of transition states. This is particularly useful for a molecule like 4-(aminooxy)Butanenitrile hydrochloride, which can participate in various reactions due to its functional groups.

Reaction Mechanisms: The aminooxy group can react with carbonyl compounds to form oximes, a reaction widely used in bioconjugation. The nitrile group can undergo hydrolysis or reduction. Computational studies can model these reaction pathways step-by-step. For example, the oximation reaction mechanism can be elucidated by calculating the energies of reactants, intermediates, transition states, and products. This would reveal whether the reaction proceeds through a concerted or a stepwise mechanism.

Transition States: A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment during a chemical reaction. Identifying the structure and energy of the transition state is crucial for understanding the reaction's kinetics. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. Computational methods can locate the transition state structure and calculate its energy, providing a quantitative measure of the kinetic barrier of the reaction. For instance, modeling the hydrolysis of the nitrile group would involve locating the transition state for the nucleophilic attack of a water molecule on the carbon atom of the nitrile.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyl chain in 4-(aminooxy)Butanenitrile hydrochloride means that the molecule can adopt numerous conformations. Understanding the conformational landscape is important as different conformers can have different reactivities and biological activities.

Conformational Analysis: This involves systematically exploring the potential energy surface of the molecule to identify all stable conformers and the energy barriers between them. This can be done by rotating the single bonds in the molecule and calculating the energy at each step. The results can be visualized in a Ramachandran-like plot, showing the low-energy regions corresponding to stable conformations.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, revealing how the molecule moves, vibrates, and changes its conformation in a given environment (e.g., in a solvent like water). This can provide insights into the flexibility of the molecule, its interactions with solvent molecules, and the time scales of conformational changes. For 4-(aminooxy)Butanenitrile hydrochloride, an MD simulation in water would show how the polar aminooxy and nitrile groups interact with water molecules through hydrogen bonding.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can predict the chemical shifts of ¹H and ¹³C atoms in a molecule. These predictions are based on the calculated electron density around each nucleus. Comparing the predicted spectrum with an experimental one can help in assigning the peaks to specific atoms in the molecule. There are various software and web servers available that can predict NMR spectra with reasonable accuracy. nih.govacademie-sciences.fr

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule. Each predicted frequency corresponds to a specific type of vibration (e.g., stretching or bending of a particular bond). This can be very useful for identifying the presence of specific functional groups. For 4-(aminooxy)Butanenitrile hydrochloride, the characteristic stretching frequencies of the C≡N, N-H, and N-O bonds could be predicted.

Illustrative Table of Predicted ¹H NMR Chemical Shifts:

| Atom | Hypothetical Predicted Chemical Shift (ppm) |

| H (on C adjacent to -ONH₂) | 3.8 |

| H (on C adjacent to C≡N) | 2.5 |

| H (on internal CH₂) | 1.9 |

| H (on -ONH₂) | 7.5 |

In silico Design and Screening of Analogues and Derivatives

In silico methods are extensively used in drug discovery and materials science to design and screen new molecules with desired properties. Starting from the structure of 4-(aminooxy)Butanenitrile hydrochloride, new analogues and derivatives can be designed and their properties evaluated computationally before undertaking their synthesis.

Analogue Design: New molecules can be designed by modifying the structure of the parent compound. For example, the butyl chain could be lengthened or shortened, or substituents could be added to the chain. The aminooxy or nitrile group could also be replaced by other functional groups.

Screening and QSAR: Once a library of virtual analogues is created, their properties can be screened computationally. For example, if the goal is to design a new drug, properties like binding affinity to a target protein, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and drug-likeness can be predicted.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.net By developing a QSAR model for a set of aminooxy-containing compounds, the activity of new, unsynthesized analogues could be predicted. This rational design approach can significantly accelerate the discovery of new lead compounds. nih.govijpsjournal.comresearchgate.netnih.gov

Future Directions and Emerging Research of 4 Aminooxy Butanenitrile Hydrochloride

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical manufacturing is a cornerstone of modern chemistry. chemistryjournals.net Future research into the synthesis of 4-(aminooxy)butanenitrile hydrochloride is expected to align with these principles, moving beyond traditional synthetic methods towards greener and more sustainable alternatives.

Key Research Objectives:

Biocatalytic Synthesis: The exploration of enzymatic pathways for the synthesis of 4-(aminooxy)butanenitrile hydrochloride presents a promising frontier. researchgate.netnih.gov Enzymes, operating under mild conditions in aqueous environments, could offer a highly selective and environmentally friendly route to this compound. nih.gov Research in this area would involve screening for novel enzymes or engineering existing ones to catalyze the key bond-forming reactions.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. researchgate.netnih.govacs.orgamidetech.com The development of a continuous flow process for 4-(aminooxy)butanenitrile hydrochloride could lead to a more efficient and cost-effective manufacturing process. amidetech.com

Green Solvents and Reagents: A shift towards the use of greener solvents, such as water or bio-derived solvents, and the replacement of hazardous reagents with more benign alternatives will be crucial. chemistryjournals.net For instance, developing a synthetic route that avoids the use of harsh acids or bases and minimizes waste generation would be a significant advancement. researchgate.net

Potential Sustainable Synthetic Approaches:

| Approach | Description | Potential Advantages |

| Biocatalysis | Use of enzymes to catalyze the synthesis. | High selectivity, mild reaction conditions, reduced waste. researchgate.netnih.gov |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Improved safety, scalability, and process control. researchgate.netnih.govacs.orgamidetech.com |

| Green Solvents | Replacement of traditional organic solvents with water or bio-solvents. | Reduced environmental impact and improved safety. chemistryjournals.net |

Exploration of Unprecedented Reactivity Modes and Applications

The dual functionality of 4-(aminooxy)butanenitrile hydrochloride provides a rich platform for discovering novel chemical transformations and applications. While the individual reactivity of aminooxy and nitrile groups is well-understood, their interplay within the same molecule could lead to unprecedented chemical behavior.

Future research will likely focus on:

Tandem Reactions: Designing one-pot reactions where both the aminooxy and nitrile groups participate in a sequential or concerted manner to build complex molecular architectures.

Novel Cyclization Strategies: Investigating intramolecular reactions that could lead to the formation of novel heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

Electrophilic Activation: Exploring the activation of the nitrile group with various electrophiles to generate reactive intermediates for subsequent functionalization. nih.gov

Advancement of Bioconjugation Tools and Methodologies

The aminooxy group is a powerful tool for bioconjugation via the formation of stable oxime linkages with aldehydes and ketones. nih.govnih.govacs.org This "click chemistry" approach is highly chemoselective and biocompatible, making it ideal for labeling and modifying biological molecules. nih.govalliedacademies.orgtcichemicals.comnobelprize.orgresearchgate.net

Emerging Research Areas:

Site-Specific Protein Modification: Utilizing 4-(aminooxy)butanenitrile hydrochloride to develop new methods for the site-specific modification of proteins, enabling the creation of antibody-drug conjugates, and fluorescently labeled proteins for imaging studies. researchgate.net

Nucleic Acid Labeling: Applying this compound for the development of novel strategies to label DNA and RNA for diagnostic and therapeutic applications. acs.org

Cell Surface Engineering: Exploring the use of 4-(aminooxy)butanenitrile hydrochloride in modifying the surface of living cells to study cellular processes or for targeted drug delivery.

Comparison of Bioconjugation Chemistries:

| Ligation Chemistry | Key Features | Potential Role of 4-(aminooxy)butanenitrile hydrochloride |

| Oxime Ligation | Highly chemoselective, stable bond formation, biocompatible. nih.govnih.gov | Direct participation via its aminooxy group for conjugation to biomolecules. acs.org |

| Click Chemistry (CuAAC) | High yielding, wide scope, reliable. nih.govalliedacademies.orgtcichemicals.comnobelprize.orgresearchgate.net | The nitrile group could be a precursor to an alkyne or azide (B81097) for participation in CuAAC reactions. |

Integration into Complex Multicomponent Reaction Systems

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools for rapidly generating molecular diversity from simple starting materials. nih.govnih.govbeilstein-journals.orgresearchgate.netresearchgate.net The unique structure of 4-(aminooxy)butanenitrile hydrochloride makes it an intriguing candidate for incorporation into such reaction systems.

Prospective MCR Applications:

Ugi and Passerini Reactions: The aminooxy group could potentially act as the amine component in Ugi-type reactions, leading to the synthesis of novel peptide-like structures with unique backbones. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net

Novel MCR Scaffolds: The bifunctional nature of the molecule could enable its participation in novel MCRs, leading to the discovery of new chemical scaffolds with potential applications in drug discovery and materials science.

Potential Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of non-covalent interactions and their use in constructing large, well-defined molecular assemblies. beilstein-journals.orgbeilstein-journals.org The ability of molecules to self-assemble into ordered structures is fundamental to the development of new materials with advanced properties. researchgate.netrsc.org

Future Research Directions:

Hydrogen Bonding Networks: The aminooxy and nitrile groups can both participate in hydrogen bonding, suggesting that 4-(aminooxy)butanenitrile hydrochloride could be a valuable building block for the design of self-assembling systems.

Functional Materials: Investigating the self-assembly of this compound, potentially in combination with other molecules, to create functional materials such as hydrogels, organogels, or liquid crystals.

Host-Guest Chemistry: Exploring the potential of macrocycles derived from 4-(aminooxy)butanenitrile hydrochloride to act as hosts for small molecule guests, with applications in sensing and molecular recognition.

Q & A

Basic: What synthetic routes are optimized for preparing 4-(aminooxy)butanenitrile hydrochloride, and how do reaction conditions influence yield?

Answer:

The synthesis of 4-(aminooxy)butanenitrile hydrochloride typically involves nucleophilic substitution or coupling reactions. A validated method involves reacting hydroxylamine derivatives with nitrile-containing precursors under controlled conditions. For instance, in radiochemical synthesis, N-[4-(aminooxy)butyl]maleimide is prepared via coupling 4-(aminooxy)butylamine with maleic anhydride derivatives in aprotic solvents (e.g., DMF) under reflux . Key parameters affecting yield include:

- Solvent choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the aminooxy group.

- Temperature : Reflux conditions (~80–100°C) improve reaction kinetics.

- Catalyst/base : Sodium hydride (NaH) or triethylamine (TEA) aids deprotonation of the aminooxy group.

Post-synthesis, purification via HPLC achieves >95% purity, with yields ~35% after two steps .

Basic: How should researchers characterize the purity and structural integrity of 4-(aminooxy)butanenitrile hydrochloride?

Answer:

Characterization requires a multi-technique approach:

- NMR spectroscopy : Confirm the presence of the aminooxy (-ONH₂) and nitrile (-C≡N) groups via <sup>1</sup>H (δ 2.5–3.5 ppm for -CH₂-O-) and <sup>13</sup>C (δ 110–120 ppm for -C≡N) signals.

- Mass spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H]<sup>+</sup> (calculated for C₄H₈N₂O·HCl: 138.6 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 220–254 nm) assess purity .

Advanced: What is the role of 4-(aminooxy)butanenitrile hydrochloride in radiochemical labeling, and how does its reactivity compare to analogs?

Answer:

The aminooxy group enables selective conjugation with carbonyl-containing biomolecules (e.g., antibodies, peptides) for radiopharmaceutical applications. For example, N-[4-(aminooxy)butyl]maleimide is used to label sulfhydryl groups in peptides via <sup>18</sup>F-fluorobenzaldehyde coupling, achieving ~35% radiochemical yield . Compared to 4-(dimethylamino)butyronitrile hydrochloride (ECHA: 92503-78-1), the aminooxy group offers higher nucleophilicity but lower stability in acidic conditions, necessitating pH-controlled reaction environments .

Advanced: How does the electronic nature of the aminooxy group influence stability and reactivity in aqueous vs. anhydrous systems?

Answer:

The aminooxy (-ONH₂) group is prone to hydrolysis in aqueous media, forming hydroxylamine and nitrile byproducts. Stability studies show:

- Aqueous solutions (pH 7.4) : Degradation occurs within 24 hours at room temperature.

- Anhydrous DMF/THF : Stable for >1 week at 4°C .

Reactivity is enhanced in aprotic solvents, where the aminooxy group acts as a strong nucleophile, participating in oxime ligation with ketones or aldehydes. Comparative studies with 4-(2-fluorophenyl)butanenitrile (CAS 143654-61-9) reveal that electron-withdrawing substituents (e.g., -F) reduce nitrile reactivity, whereas aminooxy groups increase it .

Advanced: What strategies mitigate side reactions during the synthesis of derivatives from 4-(aminooxy)butanenitrile hydrochloride?

Answer:

Common side reactions include hydrolysis of the nitrile group and oxidation of the aminooxy moiety . Mitigation strategies:

- Inert atmosphere : Use nitrogen/argon to prevent oxidation.

- Low-temperature reactions : Conduct reactions at 0–4°C to suppress hydrolysis.

- Protecting groups : Temporarily protect the aminooxy group with tert-butoxycarbonyl (Boc) before functionalization .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

Store lyophilized 4-(aminooxy)butanenitrile hydrochloride at -20°C in anhydrous, argon-flushed vials . Stability data indicate <5% degradation over 6 months under these conditions. Avoid exposure to moisture or light, which accelerate decomposition .

Advanced: How can computational modeling predict the interaction of 4-(aminooxy)butanenitrile hydrochloride with biological targets?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic properties, such as HOMO-LUMO gaps (indicative of nucleophilicity) and electrostatic potential surfaces. These predict binding affinity with enzymes like γ-aminobutyric acid transaminase (GABA-T) , where the nitrile group may act as a Michael acceptor. Validation via molecular docking (AutoDock Vina) aligns with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.